2-[(2,5-Dichlorophenyl)thio]acetyl chloride
Description
This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of amides, esters, and other derivatives via nucleophilic substitution reactions. The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating reactivity with amines or alcohols. Its molecular formula is inferred as C₈H₅Cl₂OSCl (or C₈H₅Cl₃OS), though exact mass data must be confirmed experimentally .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylacetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3OS/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPUCXUUCDSHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenyl)thio]acetyl chloride typically involves the reaction of 2,5-dichlorothiophenol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride . The general reaction scheme is as follows:
2,5-Dichlorothiophenol+Acetyl Chloride→2-[(2,5-Dichlorophenyl)thio]acetyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorophenyl)thio]acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: It can be reduced to form thiols or other reduced sulfur compounds.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Substituted acetyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Scientific Research Applications
2-[(2,5-Dichlorophenyl)thio]acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)thio]acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may react with amino acids or proteins, leading to modifications that can affect biological activity .
Comparison with Similar Compounds
Positional Isomers: (2,6-Dichlorophenyl)acetyl Chloride
Molecular Formula : C₈H₅Cl₃O
Average Mass : 223.477 g/mol
Key Differences :
Functional Group Variants: 2-(3,4-Dichlorophenyl)acetyl Chloride
Molecular Formula : C₈H₅Cl₃O
Key Differences :
- Chlorines at 3,4-positions on the phenyl ring.
- Direct acetyl chloride linkage without a thioether bridge.
Impact : - The meta-para substitution pattern alters electronic effects, increasing electron withdrawal near the carbonyl group.
- Demonstrated utility in microwave-assisted synthesis of benzothiazole derivatives (e.g., N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide, 45% yield) .
Thioether Analogues: 2-[(4-Chloro-2,5-dimethylphenyl)thio]acetic Acid
Molecular Formula : C₁₀H₁₁ClO₂S
Key Differences :
- Additional methyl groups at the 2- and 5-positions.
- Carboxylic acid group instead of acyl chloride.
Impact : - Reduced electrophilicity due to the carboxylic acid group, making it less reactive in acylation reactions.
Sulfonyl Derivatives: Ethyl 2-([(2,5-Dichlorophenyl)sulfonyl]anilino)acetate
Molecular Formula: C₁₆H₁₅Cl₂NO₄S Key Differences:
- Sulfonyl group (SO₂) instead of thioether (S-).
- Ethyl ester and anilino substituents. Impact:
- Sulfonyl groups are stronger electron-withdrawing groups, increasing stability but reducing nucleophilic reactivity.
- Used in peptide mimetics and enzyme inhibitors due to enhanced hydrogen-bonding capacity .
Comparative Data Table
| Compound Name | Molecular Formula | Substituent Positions | Functional Group | Key Applications |
|---|---|---|---|---|
| 2-[(2,5-Dichlorophenyl)thio]acetyl chloride | C₈H₅Cl₃OS | 2,5-Cl on phenyl | Thioether + acyl chloride | Acylating agent in drug synthesis |
| (2,6-Dichlorophenyl)acetyl chloride | C₈H₅Cl₃O | 2,6-Cl on phenyl | Acyl chloride | Intermediate for agrochemicals |
| 2-(3,4-Dichlorophenyl)acetyl chloride | C₈H₅Cl₃O | 3,4-Cl on phenyl | Acyl chloride | Benzothiazole derivatization |
| 2-[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid | C₁₀H₁₁ClO₂S | 4-Cl; 2,5-CH₃ on phenyl | Thioether + carboxylic acid | Bioconjugation chemistry |
| Ethyl 2-([(2,5-Dichlorophenyl)sulfonyl]anilino)acetate | C₁₆H₁₅Cl₂NO₄S | 2,5-Cl on phenyl | Sulfonyl + ester | Enzyme inhibitor design |
Biological Activity
2-[(2,5-Dichlorophenyl)thio]acetyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophenol with acetyl chloride. This method allows for the introduction of both the thioether and acyl chloride functionalities, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing halogenated phenyl groups have shown enhanced cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through DNA damage pathways.
Table 1: Cytotoxicity of Related Compounds
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 10.14 | Glioblastoma | Induces apoptosis |
| Compound B | 8.14 | Breast Cancer | DNA strand breaks |
| Compound C | 10.48 | Lung Cancer | Cell cycle arrest |
Antidiabetic Activity
In addition to its anticancer effects, compounds with a similar structure have been evaluated for their anti-diabetic properties. Studies using in vivo models like Drosophila melanogaster have demonstrated that these compounds can lower glucose levels by inhibiting α-glucosidase activity.
Table 2: Anti-Diabetic Activity in Drosophila Models
| Compound | Glucose Level Reduction (%) | Model Used |
|---|---|---|
| Compound D | 35% | Diabetic Drosophila |
| Compound E | 40% | Diabetic Drosophila |
| Compound F | 30% | Wild-type Drosophila |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells by damaging DNA and disrupting cellular processes.
- Enzyme Inhibition : The thioether moiety may facilitate binding to enzymes such as α-glucosidase, thus reducing glucose absorption in diabetic models.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Case Study 1 : A derivative was tested against glioblastoma cells and showed a significant reduction in cell viability (over 50%) at concentrations below 15 µM.
- Case Study 2 : In a Drosophila model, a related compound reduced glucose levels significantly compared to untreated controls, demonstrating potential for diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
